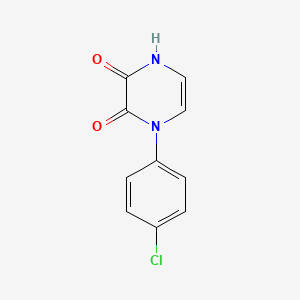![molecular formula C19H21NO5 B2384327 2-[(2,4-Dimethoxyphenyl)amino]-2-oxoethyl (4-methylphenyl)acetate CAS No. 1797044-93-9](/img/structure/B2384327.png)
2-[(2,4-Dimethoxyphenyl)amino]-2-oxoethyl (4-methylphenyl)acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(2,4-Dimethoxyphenyl)amino]-2-oxoethyl (4-methylphenyl)acetate is a chemical compound commonly known as DMAA (1,3-dimethylamylamine) or geranamine. It is a synthetic compound that has been used as a dietary supplement and a performance enhancer. DMAA has been the subject of much scientific research due to its potential benefits and limitations in various fields.
Wissenschaftliche Forschungsanwendungen
Enzymatic Modification for Antioxidant Synthesis
One study explored the enzymatic modification of 2,6-dimethoxyphenol to synthesize dimers with higher antioxidant capacity. This process involved laccase-mediated oxidation and demonstrated the potential to enhance the antioxidant activities of phenolic compounds through enzymatic reactions, potentially relevant to the synthesis and application of similar compounds like 2-[(2,4-Dimethoxyphenyl)amino]-2-oxoethyl (4-methylphenyl)acetate (Adelakun et al., 2012).
Synthesis and Structural Analysis
Another study focused on the synthesis and crystal structure analysis of a depside derivative, which is structurally related to the compound . This research highlights the methodology for synthesizing complex organic molecules and analyzing their structures, which is crucial for understanding the properties and potential applications of such compounds (Pengcheng Lv et al., 2009).
Photoinitiators for Polymerization
Research on acylphosphine oxides as photoinitiators for acrylate and unsaturated polyester resins may also offer insights. Although not directly related, the efficiency and mechanisms of such photoinitiators in curing resins can inform the development and application of related compounds in materials science and polymer chemistry (Baxter et al., 1988).
Eigenschaften
IUPAC Name |
[2-(2,4-dimethoxyanilino)-2-oxoethyl] 2-(4-methylphenyl)acetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO5/c1-13-4-6-14(7-5-13)10-19(22)25-12-18(21)20-16-9-8-15(23-2)11-17(16)24-3/h4-9,11H,10,12H2,1-3H3,(H,20,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVRKOTWDYWIUCD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CC(=O)OCC(=O)NC2=C(C=C(C=C2)OC)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(2,4-Dimethoxyphenyl)amino]-2-oxoethyl (4-methylphenyl)acetate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Methyl 4-[7-hydroxy-8-[(4-methylpiperidin-1-yl)methyl]-4-oxochromen-3-yl]oxybenzoate](/img/structure/B2384246.png)
![1-(4-chlorophenyl)-3-hydroxy-3-(4-methoxyphenyl)-3,5,6,7,8,9-hexahydro-2H-imidazo[1,2-a]azepin-1-ium bromide](/img/structure/B2384248.png)
![N-methyl-N-(1-propyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)benzenesulfonamide](/img/structure/B2384249.png)
![5-(1-((1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl)piperidin-4-yl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine](/img/structure/B2384251.png)
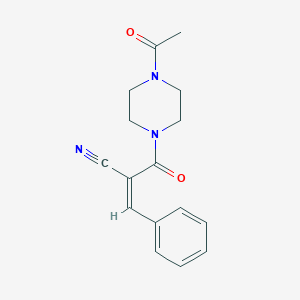
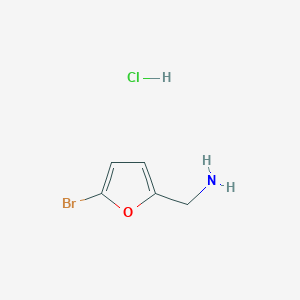
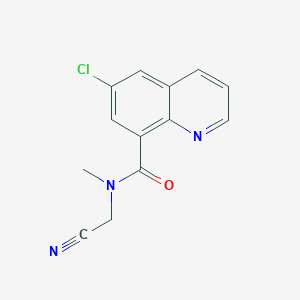
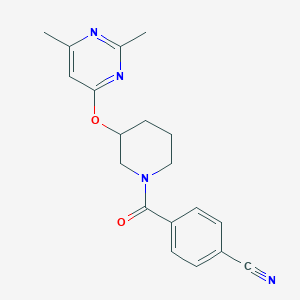
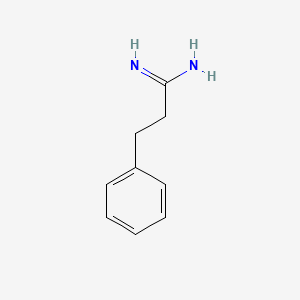

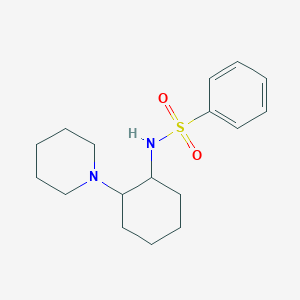
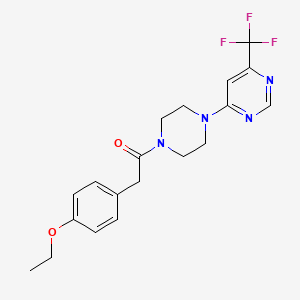
![[2-[(1-Cyanocyclopentyl)amino]-2-oxoethyl] 5-bromo-2-hydroxybenzoate](/img/structure/B2384262.png)
